molecular formula C12H16BrNO3 B5143574 2-(4-bromophenoxy)-N-(3-methoxypropyl)acetamide

2-(4-bromophenoxy)-N-(3-methoxypropyl)acetamide

Cat. No. B5143574
M. Wt: 302.16 g/mol
InChI Key: JLDWTSNVOQWPFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromophenoxy)-N-(3-methoxypropyl)acetamide, also known as BPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPA is a white crystalline solid that is soluble in organic solvents. It is a derivative of acetamide and is synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-(3-methoxypropyl)acetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. 2-(4-bromophenoxy)-N-(3-methoxypropyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 2-(4-bromophenoxy)-N-(3-methoxypropyl)acetamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process that causes the cells to self-destruct.
Biochemical and Physiological Effects:
2-(4-bromophenoxy)-N-(3-methoxypropyl)acetamide has been shown to have various biochemical and physiological effects. In animal studies, 2-(4-bromophenoxy)-N-(3-methoxypropyl)acetamide has been shown to reduce inflammation and pain. 2-(4-bromophenoxy)-N-(3-methoxypropyl)acetamide has also been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, 2-(4-bromophenoxy)-N-(3-methoxypropyl)acetamide has been shown to have antioxidant properties, which may help protect cells from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

2-(4-bromophenoxy)-N-(3-methoxypropyl)acetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. 2-(4-bromophenoxy)-N-(3-methoxypropyl)acetamide is also soluble in organic solvents, which makes it easy to work with in the lab. However, 2-(4-bromophenoxy)-N-(3-methoxypropyl)acetamide has some limitations for lab experiments. It is a toxic compound that can be harmful if not handled properly. In addition, 2-(4-bromophenoxy)-N-(3-methoxypropyl)acetamide is not very water-soluble, which can make it difficult to work with in aqueous environments.

Future Directions

There are several future directions for the study of 2-(4-bromophenoxy)-N-(3-methoxypropyl)acetamide. In medicinal chemistry, 2-(4-bromophenoxy)-N-(3-methoxypropyl)acetamide could be further investigated for its potential use as an anti-inflammatory, analgesic, and anticancer agent. In material science, 2-(4-bromophenoxy)-N-(3-methoxypropyl)acetamide could be used as a building block for the synthesis of new polymers and materials with unique properties. In agriculture, 2-(4-bromophenoxy)-N-(3-methoxypropyl)acetamide could be studied further for its potential use as a herbicide. Overall, the study of 2-(4-bromophenoxy)-N-(3-methoxypropyl)acetamide has the potential to lead to the development of new drugs, materials, and agricultural products.

Synthesis Methods

2-(4-bromophenoxy)-N-(3-methoxypropyl)acetamide is synthesized through a multi-step process that involves the reaction of 4-bromophenol with 3-methoxypropylamine to form 2-(4-bromophenoxy)-N-(3-methoxypropyl)aniline. The aniline is then reacted with acetic anhydride to form the final product, 2-(4-bromophenoxy)-N-(3-methoxypropyl)acetamide. The synthesis process is complex and requires specialized equipment and expertise.

Scientific Research Applications

2-(4-bromophenoxy)-N-(3-methoxypropyl)acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, 2-(4-bromophenoxy)-N-(3-methoxypropyl)acetamide has been investigated for its anti-inflammatory, analgesic, and anticancer properties. In material science, 2-(4-bromophenoxy)-N-(3-methoxypropyl)acetamide has been used as a building block for the synthesis of various polymers and materials. In agriculture, 2-(4-bromophenoxy)-N-(3-methoxypropyl)acetamide has been studied for its potential use as a herbicide.

properties

IUPAC Name

2-(4-bromophenoxy)-N-(3-methoxypropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO3/c1-16-8-2-7-14-12(15)9-17-11-5-3-10(13)4-6-11/h3-6H,2,7-9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLDWTSNVOQWPFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)COC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromophenoxy)-N-(3-methoxypropyl)acetamide

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